Cas no 2228800-58-4 (3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol)
3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1954157
- 2228800-58-4
- 3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol
- 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol
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- Inchi: 1S/C8H9BrF2O2S/c1-13-7-5(9)4-6(14-7)8(10,11)2-3-12/h4,12H,2-3H2,1H3
- InChI Key: VYXOYZGGHPERHS-UHFFFAOYSA-N
- SMILES: BrC1=C(OC)SC(=C1)C(CCO)(F)F
Computed Properties
- Exact Mass: 285.94747g/mol
- Monoisotopic Mass: 285.94747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 57.7Ų
3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954157-0.05g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 0.05g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-0.1g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 0.1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-0.25g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 0.25g |
$1642.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-0.5g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 0.5g |
$1714.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-1.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 1g |
$1785.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-2.5g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 2.5g |
$3501.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-5.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 5g |
$5179.0 | 2023-06-03 | ||
| Enamine | EN300-1954157-10.0g |
3-(4-bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol |
2228800-58-4 | 10g |
$7681.0 | 2023-06-03 |
3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol
Introduction to 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol (CAS No. 2228800-58-4)
3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol, identified by its CAS number 2228800-58-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both bromo and methoxy substituents on the thiophene ring, combined with the unique fluorinated propyl side chain, contributes to its distinct chemical properties and makes it a promising candidate for further investigation.
The molecular structure of 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol features a thiophene core substituted at the 4-position with a bromine atom and at the 5-position with a methoxy group. The 2-position of the thiophene ring is linked to a propanol moiety, where the carbon atoms are further fluorinated. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, making this compound an attractive scaffold for drug development.
In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. Studies have shown that thiophene derivatives can exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The combination of bromo and methoxy groups in 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol may influence its pharmacokinetic behavior and bioavailability, factors that are crucial for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The versatility of its structure allows for further modifications at multiple sites, enabling chemists to tailor its properties for specific biological targets. For instance, the fluorinated side chain could be exploited to improve lipophilicity or to enhance binding interactions with proteins. Similarly, the bromo and methoxy substituents on the thiophene ring could serve as handles for further functionalization through cross-coupling reactions or other synthetic methodologies.
Recent advancements in computational chemistry have also facilitated the study of 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol by allowing researchers to predict its biological activity with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in disease pathways. For example, preliminary simulations indicate that it could bind to enzymes implicated in cancer progression or inflammatory responses. These findings underscore the potential of this molecule as a lead compound for further medicinal chemistry efforts.
The synthesis of 3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms typically requires specialized reagents and conditions to achieve high yields and purity. However, recent developments in fluorination techniques have made it more feasible to incorporate fluorine into complex organic molecules efficiently. Additionally, the presence of bromo and methoxy groups provides multiple sites for functionalization, allowing for a wide range of structural variations.
In conclusion,3-(4-Bromo-5-methoxythiophen-2-yl)-3,3-difluoropropan-1-ol (CAS No. 2228800-58-4) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. Its combination of bromo and methoxy substituents on a thiophene ring with a fluorinated propyl side chain makes it an intriguing molecule for further exploration. As computational methods continue to advance and synthetic techniques improve, this compound is likely to play a significant role in the discovery and development of new therapeutic agents.
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